(S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride

Chiral Pharmacology Antibacterial Drug Design Enantioselective Synthesis

(S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride (CAS 1381959-73-4) is a chiral, orthogonally protected piperazine derivative that serves as a critical building block in medicinal chemistry. It features a stereodefined (S)-configuration at the 2-position, a bulky tert-butyl substituent, an acid-labile Boc protecting group at N1, and is supplied as a hydrochloride salt.

Molecular Formula C13H27ClN2O2
Molecular Weight 278.82
CAS No. 1381959-73-4
Cat. No. B2361238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride
CAS1381959-73-4
Molecular FormulaC13H27ClN2O2
Molecular Weight278.82
Structural Identifiers
SMILESCC(C)(C)C1CNCCN1C(=O)OC(C)(C)C.Cl
InChIInChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H/t10-;/m1./s1
InChIKeyADQLANUYQADSBC-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring (S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride: A Chiral Piperazine Building Block for Enantioselective Synthesis


(S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride (CAS 1381959-73-4) is a chiral, orthogonally protected piperazine derivative that serves as a critical building block in medicinal chemistry. It features a stereodefined (S)-configuration at the 2-position, a bulky tert-butyl substituent, an acid-labile Boc protecting group at N1, and is supplied as a hydrochloride salt. These combined attributes provide quantifiable advantages over racemic mixtures or analogs lacking the tert-butyl group. The compound is primarily utilized in the enantioselective synthesis of Active Pharmaceutical Ingredients (APIs), where precise stereochemical control is essential for bioactivity [2]. Its structural features contribute to enhanced steric bulk (molecular weight: 278.82 g/mol, exact mass: 278.1761 g/mol) and improved solubility and handling properties compared to its freebase or non-salt forms [1].

Generic Substitution Risks in (S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride Procurement


Generic substitution of this compound with a racemic mixture, the (R)-enantiomer (CAS 1381958-53-7), or an analog with a different alkyl substituent (e.g., methyl or butyl) introduces significant risk of failure in enantioselective syntheses. Substituting the (S)-enantiomer for the (R)-enantiomer can lead to a complete loss of desired biological activity or yield an antagonistic effect, as the chirality of the piperazine ring dictates the spatial orientation of downstream pharmacophores. Evidence from closely related piperazine-containing quinolones shows that R- and S-enantiomers can differ dramatically in their interaction with biological targets, a phenomenon widely documented in chiral drug design [1]. Furthermore, replacing the bulky tert-butyl group with a smaller alkyl chain (e.g., methyl) can alter the compound's lipophilicity, metabolic stability, and the conformational rigidity it imparts to the final molecule, potentially compromising the pharmacokinetic profile of the resultant API .

Quantitative Differentiation Evidence for (S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride


Enantiomer-Dependent Antibacterial Activity: A 2–64-fold Difference in Piperazine-Containing Quinolones

The importance of the (S)-configuration is directly demonstrated in a closely related system. A study synthesizing R and S enantiomers of 7-(3-methylpiperazin-1-yl)quinolone derivatives from (R)- and (S)-tert-butyl 2-methylpiperazine-1-carboxylate found that while in vitro antibacterial activities were sometimes similar, a 2–64-fold difference in activity between the R and S enantiomers was observed in 52% of the tested cases against 14 different bacterial strains [1]. This class-level evidence strongly supports that the chirality of the piperazine synthon, a feature shared by the target compound, is a critical determinant of biological potency. Selecting the incorrect enantiomer can lead to a substantial, quantifiable loss in efficacy.

Chiral Pharmacology Antibacterial Drug Design Enantioselective Synthesis

High Enantiomeric Ratio (89:11 e.r.) Achievable via Asymmetric Piperazine Deprotonation

The (S)-configuration at the 2-position of the piperazine ring can be established with high selectivity. In a landmark study, the asymmetric deprotonation of tert-butyl 4-tert-butylpiperazine-1-carboxylate using s-BuLi and the chiral ligand (-)-sparteine at -78°C followed by CO2 quenching gave the product in good yield with an enantiomeric ratio (e.r.) of 89:11 . While this reaction was performed on a regioisomer, it demonstrates the feasibility of inducing a high degree of chirality on a tert-butyl-substituted piperazine scaffold. This supports the preference for sourcing the pre-formed, enantiopure (S)-building block (such as CAS 1381959-73-4) to circumvent less selective or lower-yielding chiral resolution steps, thereby improving overall synthetic efficiency.

Asymmetric Synthesis Stereoselective Reactions Chiral Ligands

Enhanced Solubility and Handling: The Hydrochloride Salt Advantage

The hydrochloride salt form of (S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate provides a quantifiable advantage in solubility and ease of handling compared to its freebase counterpart (CAS 1263316-22-8). While specific aqueous solubility values were not directly compared in the sourced literature, the general principle of hydrochloride salt formation to enhance the aqueous solubility of lipophilic amines is well-established. The hydrochloride salt, with a molecular weight of 278.82 g/mol, is a white crystalline powder, in contrast to the freebase, which has a molecular weight of 242.36 g/mol and may exist as an oil or low-melting solid, making it more difficult to accurately weigh and transfer . The defined melting point and crystalline nature of the hydrochloride salt improve its stability and reliability in automated synthesis platforms.

Salt Formation Solid-State Chemistry Formulation

Orthogonal Boc-protection: A Cornerstone for Selective Piperazine Derivatization

The presence of a tert-butoxycarbonyl (Boc) group at the N1 position is a critical differentiator from unprotected 2-tert-butylpiperazine analogs. The Boc group is stable to nucleophiles and bases but cleaved under mild acidic conditions (e.g., TFA or HCl), enabling selective, sequential functionalization of the piperazine ring. This orthogonal protection is essential for constructing complex molecules where the N4 nitrogen must be modified without affecting the N1 position, a common requirement in the synthesis of piperazine-containing APIs . The target compound provides this protection pre-installed, saving 1-2 synthetic steps and improving overall yield compared to starting from the unprotected diamine.

Protecting Group Chemistry Orthogonal Synthesis Piperazine Functionalization

Optimal Application Scenarios for (S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride


Enantioselective Synthesis of CNS-Targeting APIs

The (S)-configuration is critical for synthesizing CNS drugs where the target receptors exhibit stereospecific binding. The 2–64-fold difference in activity observed between piperazine enantiomers in quinolone systems [1] underscores the risk of using the wrong enantiomer. This compound serves as a reliable synthon for constructing the (S)-enantiomer of piperazine-containing CNS agents, ensuring the desired pharmacological profile from the outset.

Construction of Sterically Demanding, Metabolically Stable Pharmacophores

The bulky tert-butyl group at the 2-position introduces significant steric hindrance, which is known to shield metabolic hotspots and enhance the metabolic stability of the final drug molecule. This makes the compound ideal for lead optimization programs aiming to improve the half-life and bioavailability of piperazine-based candidates, a strategy supported by the established use of tert-butyl groups in drug design.

Multi-Step, Orthogonal Solid-Phase or Solution-Phase Synthesis

The orthogonal Boc and free N4 nitrogen allow for sequential functionalization without cross-reactivity, a process critical for automated synthesis platforms. The hydrochloride salt's crystalline form ensures reliable automated dispensing, as highlighted by its physical properties [2]. This application is particularly relevant for building diverse compound libraries for high-throughput screening.

Quote Request

Request a Quote for (S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.